molecular formula C15H21N3OS B12228349 2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(3-methylbutyl)acetamide

2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(3-methylbutyl)acetamide

Cat. No.: B12228349
M. Wt: 291.4 g/mol
InChI Key: CWCODDBLUYDGAD-UHFFFAOYSA-N
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Description

2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(3-methylbutyl)acetamide is a complex organic compound with a unique structure that includes a pyridine ring substituted with cyano and methyl groups, a sulfanyl linkage, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(3-methylbutyl)acetamide typically involves multiple steps, starting with the preparation of the pyridine ring with the desired substitutions. The key steps include:

    Formation of the Pyridine Ring: This can be achieved through a series of condensation reactions involving appropriate precursors.

    Introduction of the Cyano Group: This step often involves the use of cyanating agents under controlled conditions.

    Attachment of the Sulfanyl Group: This is typically done through nucleophilic substitution reactions.

    Formation of the Acetamide Moiety: This involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(3-methylbutyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine under appropriate conditions.

    Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of the cyano group to an amine.

    Substitution: Formation of various substituted acetamides.

Scientific Research Applications

2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(3-methylbutyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(3-methylbutyl)acetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the sulfanyl group can participate in redox reactions. The acetamide moiety can form hydrogen bonds with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(phenylmethyl)acetamide
  • N-{2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]phenyl}-3-methoxybenzamide

Uniqueness

2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(3-methylbutyl)acetamide is unique due to its specific substitution pattern on the pyridine ring and the presence of the 3-methylbutyl group. This structural uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C15H21N3OS

Molecular Weight

291.4 g/mol

IUPAC Name

2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(3-methylbutyl)acetamide

InChI

InChI=1S/C15H21N3OS/c1-10(2)5-6-17-14(19)9-20-15-13(8-16)11(3)7-12(4)18-15/h7,10H,5-6,9H2,1-4H3,(H,17,19)

InChI Key

CWCODDBLUYDGAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC(=O)NCCC(C)C)C

Origin of Product

United States

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